

# In-Depth Technical Guide: Physicochemical Properties of 7-Aminoquinolin-4-ol

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## Compound of Interest

Compound Name: 7-Aminoquinolin-4-ol

Cat. No.: B1277477

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## Disclaimer

This document provides a comprehensive overview of the known and predicted physicochemical properties of **7-Aminoquinolin-4-ol**. It is important to note that experimentally determined data for this specific compound (CAS: 1027189-62-3) is limited in publicly available scientific literature. Therefore, this guide also includes comparative data from structurally similar compounds and outlines general experimental protocols for the determination of key physicochemical parameters.

## Core Physicochemical Properties

**7-Aminoquinolin-4-ol** is a heterocyclic aromatic compound with the molecular formula  $C_9H_8N_2O$ .<sup>[1]</sup> Its structure suggests potential for hydrogen bonding, aromatic stacking, and acid-base interactions, all of which are critical for its behavior in biological and chemical systems.

## Data Summary

The following table summarizes the available and comparative physicochemical data for **7-Aminoquinolin-4-ol** and related compounds.

Property	7-Aminoquinolin-4-ol	7-Aminoquinoline (Comparative)	3-Aminoquinolin-4-ol (Comparative)
CAS Number	1027189-62-3	580-19-8[2]	129377-66-8[3]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O[1]	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> [2]	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O[3]
Molecular Weight	160.17 g/mol [1][4]	144.17 g/mol [2]	160.17 g/mol [3]
Melting Point	Data not available	93-96 °C	Data not available
Boiling Point	Data not available	266.6 °C at 760 mmHg	Data not available
Solubility	Data not available	Slightly soluble in cold water, readily soluble in hot water and most organic solvents.[5]	Data not available
pKa	Data not available	Data not available in searched literature	Data not available
logP (Computed)	Data not available	1.5[2]	1.1[3]

## Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable physicochemical data. The following are generalized protocols applicable to quinoline derivatives.

### Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological activity. Potentiometric titration is a standard method for its determination.[6][7]

Methodology:

- Preparation of Solutions:
  - Prepare a standard solution of the test compound (e.g., 1 mM **7-Aminoquinolin-4-ol**) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to

ensure solubility.

- Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
- Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.<sup>[6]</sup>
- Titration Procedure:
  - Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
  - Place a known volume of the test compound solution into a thermostatted titration vessel.
  - If the compound is a base, titrate with the standardized strong acid. If it is an acid, titrate with the standardized strong base.
  - Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
  - Continue the titration well past the equivalence point.
- Data Analysis:
  - Plot the recorded pH values against the volume of titrant added to generate a titration curve.
  - The pKa can be determined from the inflection point of the sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.<sup>[7]</sup>
  - Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.
  - Perform the titration in triplicate to ensure reproducibility.<sup>[6]</sup>

## Determination of Aqueous Solubility

Solubility is a key determinant of a drug's bioavailability. The shake-flask method is a common technique to determine equilibrium solubility.

#### Methodology:

- Sample Preparation:
  - Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).
- Equilibration:
  - Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis:
  - After equilibration, centrifuge or filter the samples to separate the undissolved solid.
  - Carefully withdraw an aliquot of the supernatant.
  - Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
- Data Interpretation:
  - The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
  - The pH-solubility profile provides valuable insights into the ionization behavior of the compound.

## Potential Biological Significance and Signaling Pathways

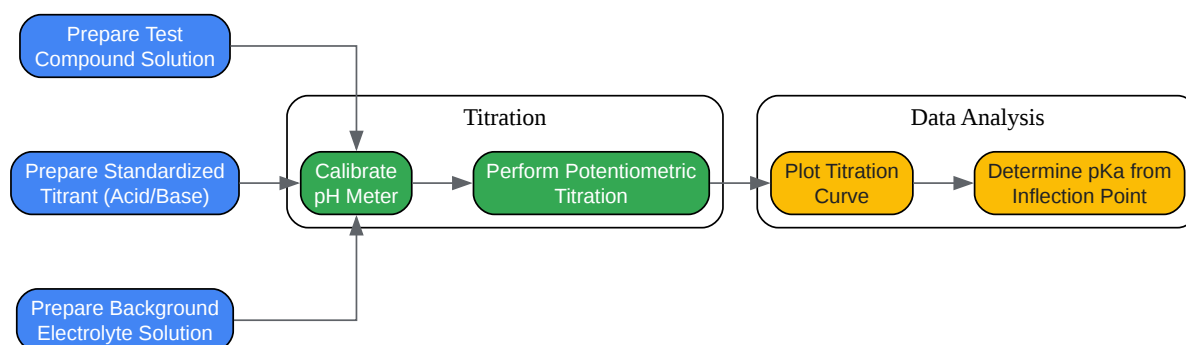
While no specific signaling pathways involving **7-Aminoquinolin-4-ol** have been documented in the reviewed literature, the 4-aminoquinoline scaffold is a well-established pharmacophore with diverse biological activities.

- **Antimalarial Activity:** Derivatives of 4-aminoquinoline, such as chloroquine and amodiaquine, have been cornerstone antimalarial drugs.[8]
- **Anticancer Activity:** The aminoquinoline core has been investigated for its anticancer properties. Some 4-aminoquinoline derivatives have been shown to target the HIF-1 $\alpha$  signaling pathway, which is crucial for tumor survival under hypoxic conditions.[9]
- **Neuroprotective Effects:** Certain 4-amino-7-chloroquinoline derivatives have been identified as agonists of the nuclear receptor NR4A2 (Nurr1). This receptor is essential for the development and survival of midbrain dopamine neurons, making it a promising target for neuroprotective therapies in Parkinson's disease.[10]

Given its structural similarity to these biologically active molecules, **7-Aminoquinolin-4-ol** could be a valuable starting point for the design and synthesis of novel therapeutic agents.

## Visualizations

### Experimental Workflow for pKa Determination



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Caption: Workflow for pKa determination by potentiometric titration.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of 7-Aminoquinolin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277477#physicochemical-properties-of-7-aminoquinolin-4-ol]

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